molecular formula C18H6F27N3O3 B14638609 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- CAS No. 54862-46-3

1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-

Cat. No.: B14638609
CAS No.: 54862-46-3
M. Wt: 825.2 g/mol
InChI Key: WLOMIFNTBXUGTE-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound. This specific derivative is characterized by the presence of three nonafluoropentyl groups attached to the triazine ring, making it a highly fluorinated compound. The fluorinated nature of this compound imparts unique properties such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.

Preparation Methods

The synthesis of 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- typically involves the trimerization of nitriles or the substitution of cyanuric chloride. One common method is the sequential substitution of the three chlorides of cyanuric chloride by nonafluoropentyl alcohols under basic conditions. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- undergoes various chemical reactions, including:

Scientific Research Applications

1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- is largely dependent on its chemical structure. The triazine ring provides a stable aromatic core, while the nonafluoropentyl groups impart hydrophobic and lipophobic properties. These characteristics enable the compound to interact with various molecular targets, including proteins and cell membranes, through hydrophobic interactions and van der Waals forces. The compound’s resistance to chemical degradation also allows it to maintain its functionality in harsh environments .

Comparison with Similar Compounds

1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- can be compared with other fluorinated triazine derivatives such as:

The uniqueness of 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- lies in its high degree of fluorination, which imparts exceptional thermal stability, chemical resistance, and low surface energy, making it suitable for specialized applications in various fields.

Properties

CAS No.

54862-46-3

Molecular Formula

C18H6F27N3O3

Molecular Weight

825.2 g/mol

IUPAC Name

2,4,6-tris(2,2,3,3,4,4,5,5,5-nonafluoropentoxy)-1,3,5-triazine

InChI

InChI=1S/C18H6F27N3O3/c19-7(20,10(25,26)13(31,32)16(37,38)39)1-49-4-46-5(50-2-8(21,22)11(27,28)14(33,34)17(40,41)42)48-6(47-4)51-3-9(23,24)12(29,30)15(35,36)18(43,44)45/h1-3H2

InChI Key

WLOMIFNTBXUGTE-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC1=NC(=NC(=N1)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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